molecular formula C14H16N4O5 B6131366 N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B6131366
M. Wt: 320.30 g/mol
InChI Key: FXHGRZZKIXSSSX-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes an ethoxybenzyl group, a methoxy group, a nitro group, and a pyrazole carboxamide core

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c1-3-23-10-7-5-4-6-9(10)8-15-13(19)11-12(18(20)21)14(22-2)17-16-11/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGRZZKIXSSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Methoxy Group: This can be done through methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Attachment of the Ethoxybenzyl Group: This can be achieved through a nucleophilic substitution reaction using 2-ethoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The ethoxybenzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction of the Nitro Group: Formation of the corresponding amino derivative.

    Oxidation of the Methoxy Group: Formation of a carboxylic acid derivative.

    Substitution of the Ethoxybenzyl Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2-methoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-ethoxybenzyl)-3-methoxy-4-amino-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

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